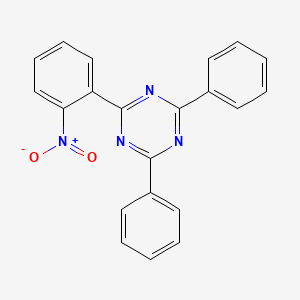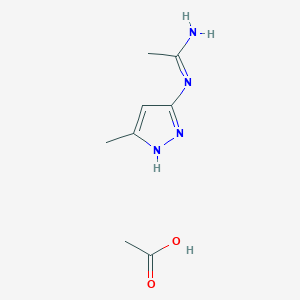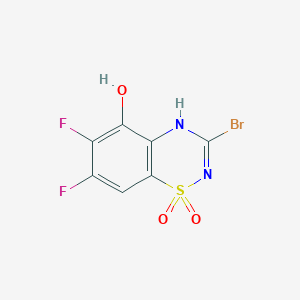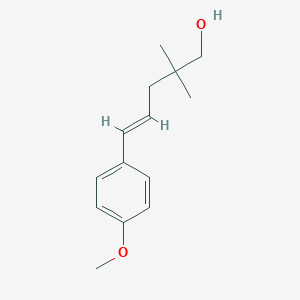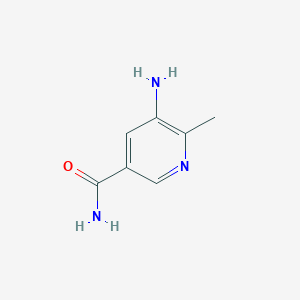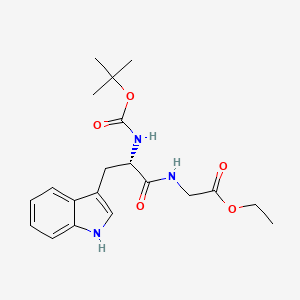
Boc-Trp-Gly-Oet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Trp-Gly-Oet, also known as N-tert-Butyloxycarbonyl-L-tryptophanyl-glycine ethyl ester, is a synthetic dipeptide. It is composed of three main components: tert-butyloxycarbonyl (Boc) as a protecting group, tryptophan (Trp) as an amino acid, and glycine ethyl ester (Gly-Oet) as another amino acid derivative. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-Gly-Oet typically involves the following steps:
Protection of Tryptophan: The amino group of tryptophan is protected using tert-butyloxycarbonyl (Boc) to form Boc-Trp-OH.
Coupling with Glycine Ethyl Ester: Boc-Trp-OH is then coupled with glycine ethyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Industrial methods may also involve the use of ionic liquids as solvents to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp-Gly-Oet undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Boc-Trp-Gly-Oet has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a model compound in studies of peptide behavior and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Trp-Gly-Oet involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of tryptophan, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-OH: N-tert-Butyloxycarbonyl-L-tryptophan, used in similar peptide synthesis applications.
Boc-Gly-Oet: N-tert-Butyloxycarbonyl-glycine ethyl ester, another protected amino acid derivative used in peptide synthesis.
Uniqueness
Boc-Trp-Gly-Oet is unique due to its combination of tryptophan and glycine ethyl ester, providing specific properties and reactivity in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in various biochemical and industrial applications .
Properties
CAS No. |
38428-01-2 |
|---|---|
Molecular Formula |
C20H27N3O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)12-22-18(25)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11,16,21H,5,10,12H2,1-4H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChI Key |
KXSMVUHWAFNXLU-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


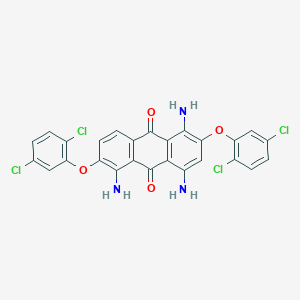
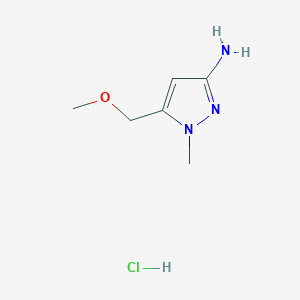

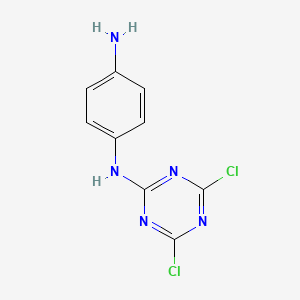
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
